molecular formula C16H14N6O3 B11472969 2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide

2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11472969
M. Wt: 338.32 g/mol
InChI Key: UOXBBCNUQPXECE-UHFFFAOYSA-N
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Description

2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a complex organic compound that features a triazole ring, a nitrophenyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrophenyl azide with 3-dimethylaminoacrolein to form 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole . This intermediate is then reacted with pyridin-4-ylmethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors due to its structural features. The triazole ring can form hydrogen bonds and π-π interactions, while the nitrophenyl group can participate in electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is unique due to the combination of its triazole, nitrophenyl, and pyridinylmethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C16H14N6O3/c23-15(18-10-11-5-7-17-8-6-11)9-14-19-16(21-20-14)12-1-3-13(4-2-12)22(24)25/h1-8H,9-10H2,(H,18,23)(H,19,20,21)

InChI Key

UOXBBCNUQPXECE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CC(=O)NCC3=CC=NC=C3)[N+](=O)[O-]

Origin of Product

United States

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